molecular formula C11H6O2S2 B428735 Thieno[3,2-b][1]benzothiophene-2-carboxylic acid CAS No. 30126-05-7

Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

Cat. No.: B428735
CAS No.: 30126-05-7
M. Wt: 234.3g/mol
InChI Key: HJMXTNQVXZTBHZ-UHFFFAOYSA-N
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Description

Thieno3,2-bbenzothiophene-2-carboxylic acid is a heterocyclic compound . It has the molecular formula C11H6O2S2 and an average mass of 234.294 Da . It is used in proteomics research .


Synthesis Analysis

The synthesis of Thieno3,2-bbenzothiophene-2-carboxylic acid and its derivatives involves Pd-catalyzed Stille or Suzuki coupling reactions . For example, three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units were synthesized using these methods .


Molecular Structure Analysis

The molecular structure of Thieno3,2-bbenzothiophene-2-carboxylic acid is characterized by a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 .


Physical and Chemical Properties Analysis

Thieno3,2-bbenzothiophene-2-carboxylic acid is a solid . Its 1H NMR and 13C NMR spectra have been reported . It is thermally stable, with decomposition temperatures above 350 °C .

Scientific Research Applications

  • Synthesis and Characterization :

    • Chapman, Hughes, and Scrowston (1970) described the preparation of thieno[3,2-b][1]benzothiophene-2-carboxylic acid, emphasizing its formation through cyclization of β-(3- or 2-benzo[b]thienyl)-α-mercaptoacrylic acid with iodine. This foundational work laid the groundwork for the synthesis of this compound and its derivatives (Chapman, Hughes, & Scrowston, 1970).
  • Reactivity and Substitution Reactions :

    • A subsequent study by the same authors in 1971 explored the substitution reactions of thieno[3,2-b][1]benzothiophene, providing insights into its monosubstitution reactions and electron-density values, crucial for understanding its chemical behavior (Chapman, Hughes, & Scrowston, 1971).
  • Applications in Liquid Crystalline Complexes :

    • Tso et al. (1998) demonstrated the use of thieno[3,2-b]thiophene-2-carboxylic acid derivatives in forming novel supramolecular liquid-crystalline complexes. This highlights its potential application in materials science, particularly in the design of new liquid crystal materials (Tso, Wang, Wu, & Lin, 1998).
  • Electrochemical and Spectral Studies for Polymer Applications :

    • Lô et al. (2008) conducted electrochemical and spectral studies on methyl-thieno[3,2-b]benzothiophenes and their polymers, suggesting applications in electrosynthesis and material science for the development of new polymers with unique properties (Lô, Adenier, Maurel, Aaron, Kozmik, & Svoboda, 2008).
  • Organic Semiconductors for Electronic Applications :

    • Ryu et al. (2023) characterized [1]Benzothieno[3,2-b]benzothiophene derivatives as solution-processable organic semiconductors for organic field-effect transistors, indicating the compound's significance in the development of electronic materials (Ryu, Yun, Ryu, Ahn, Kim, & Seo, 2023).
  • Solar Cell Applications :

Safety and Hazards

Thieno3,2-bbenzothiophene-2-carboxylic acid is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It is classified as Eye Dam. 1, with hazard statements H318 .

Future Directions

Thieno3,2-bbenzothiophene-2-carboxylic acid and its derivatives are promising candidates for p-type organic semiconductor applications . They have been synthesized and characterized for potential use in thin-film transistor (TFT) applications .

Mechanism of Action

Target of Action

Thieno3,2-bbenzothiophene-2-carboxylic acid (TBT) is primarily used in the field of organic electronics, specifically as a sensitizer in dye-sensitized solar cells (DSSCs) . The primary targets of TBT are the components of the DSSC, where it plays a crucial role in the absorption and transfer of light energy .

Mode of Action

In DSSCs, TBT acts as a π-bridge, connecting the donor and acceptor units . The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the TBT π-bridge plays multifunctional roles, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation in the D–π–A sensitizer .

Biochemical Pathways

The introduction of thiophene π-spacers significantly improves the photovoltaic performance, particularly in terms of the photocurrent and open-circuit voltage .

Pharmacokinetics

For instance, its absorption and distribution correspond to the absorption of light and transfer of energy within the DSSC .

Result of Action

The result of TBT’s action in a DSSC is the efficient conversion of light energy into electrical energy. Specifically, a DSSC based on TBT demonstrated a high power conversion efficiency of 9.69%, a photocurrent of 16.16 mA cm−2, an open-circuit voltage of 830 mV, and a fill factor of 0.72 .

Action Environment

The performance of TBT in a DSSC can be influenced by various environmental factors. For instance, the thermal stability of the compound is crucial for its function in DSSCs . Furthermore, the specific design of the DSSC, including the choice of other components and their arrangement, can also impact the efficacy and stability of TBT .

Properties

IUPAC Name

thieno[3,2-b][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMXTNQVXZTBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952719
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30376-45-5
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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